REACTION_CXSMILES
|
[Li]CCCC.[C:6](#[N:8])[CH3:7].CO[C:11](=[O:21])[C:12]1[CH:17]=[CH:16][C:15]([CH3:18])=[N:14][C:13]=1[O:19][CH3:20]>C1COCC1>[CH3:20][O:19][C:13]1[C:12]([C:11](=[O:21])[CH2:7][C:6]#[N:8])=[CH:17][CH:16]=[C:15]([CH3:18])[N:14]=1
|
Name
|
|
Quantity
|
96 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
6.08 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(N=C(C=C1)C)OC)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
to stir for 30 min at −78° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred at −78° C. for another 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is quenched at −78° C. with water (500 mL)
|
Type
|
WASH
|
Details
|
washed with EtOAc (2×250 mL)
|
Type
|
CUSTOM
|
Details
|
The aqueous layer is separated
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=NC(=CC=C1C(CC#N)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |